Immunosuppressive Protatrane Salt Yield: Free Acid vs. Ethyl Ester
The target compound, as a free carboxylic acid, reacts directly with tris(2‑hydroxyethyl)amine under solvent‑free conditions at 60–65 °C to afford the corresponding tris(2‑hydroxyethyl)ammonium (protatrane) salt in 92–99% isolated yield. The analogous ethyl ester (CAS 62663‑13‑2) cannot participate in this acid‑base salt formation without prior saponification, adding at least one synthetic step and reducing overall efficiency [1]. This yield advantage is critical for medicinal chemistry groups building focused libraries of immunomodulatory protatranes where throughput and material conservation are priorities.
| Evidence Dimension | Synthetic yield to protatrane salt |
|---|---|
| Target Compound Data | 92–99% (free acid → protatrane salt, one step, solvent‑free) |
| Comparator Or Baseline | Ethyl 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetate (CAS 62663‑13‑2): not applicable (requires ester hydrolysis before salt formation) |
| Quantified Difference | At least one additional synthetic step; yield penalty from saponification not quantified but inherently lowers overall yield |
| Conditions | Reaction of 1-R-indole-3-ylsulfanyl acetic acid with (2-hydroxyethyl)amines without solvent at 60–65 °C for 0.5–1 h, followed by ether wash |
Why This Matters
For procurement, the free acid is the direct precursor to biologically active protatrane salts, eliminating a deprotection step required by the ester analogue and thereby reducing both synthesis time and cost.
- [1] Adamovich, S.N., Mirskova, A.N. Synthesis of Immunoactive Tris(2‑hydroxyethyl)ammonium 1‑R‑Indol‑3‑ylsulfanyl(sulfonyl)acetates. Russian Journal of Applied Chemistry, 2018, 91, 469–472. View Source
